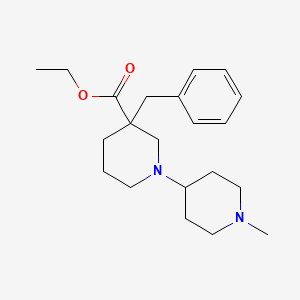![molecular formula C18H16F4N2O5 B6005997 4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B6005997.png)
4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
The mechanism of action of 4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide involves the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that the compound has a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the proliferation and migration of these cells. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide in laboratory experiments is its potent activity against cancer cells and inflammation. However, one limitation is that the compound may exhibit cytotoxicity towards normal cells at higher concentrations, which could limit its clinical applications.
Orientations Futures
There are several future directions in the research of 4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide. One potential area of research is the development of more potent analogs of the compound, which could exhibit improved activity against cancer cells and inflammation. Additionally, the compound could be studied further for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide is a synthetic compound that has gained significant attention in the scientific research community for its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and future directions in research make it a promising candidate for further study. However, more research is needed to fully understand its potential clinical applications and limitations.
Méthodes De Synthèse
The synthesis of 4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide involves the reaction of 3-nitro-5-(2,2,3,3-tetrafluoropropoxy)aniline with ethyl chloroformate, followed by the reaction with benzamide. This process results in the formation of the desired compound, which can be purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
The compound has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit potent antitumor activity, making it a potential candidate for cancer therapy. Additionally, it has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O5/c1-2-28-14-5-3-11(4-6-14)16(25)23-12-7-13(24(26)27)9-15(8-12)29-10-18(21,22)17(19)20/h3-9,17H,2,10H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNYZSMYMXNIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)OCC(C(F)F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-pentanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6005916.png)
![2-(3-chloro-6-oxo-1(6H)-pyridazinyl)-N-[1-(cyclohexylmethyl)-3-piperidinyl]acetamide](/img/structure/B6005919.png)
![3,5-bis(difluoromethyl)-1-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6005926.png)
![4-methoxy-N,3-dimethyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B6005927.png)

![N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide hydrochloride](/img/structure/B6005939.png)
![N-methyl-4-(3-methyl-1-benzothien-2-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6005947.png)
![4-(2-chloro-4-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6005960.png)
![2-[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B6005970.png)



![N-cyclohexyl-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6005996.png)
![ethyl 1-(3-bromophenyl)-5-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B6006006.png)